(S)-3-Amino-5-(methylthio)pentanoic acid
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Overview
Description
(S)-3-Amino-5-(methylthio)pentanoic acid is an organic compound with a unique structure that includes an amino group, a methylthio group, and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-5-(methylthio)pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiopropionaldehyde and L-alanine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Biocatalysis: Utilizing enzymes to catalyze the reaction can enhance the specificity and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-5-(methylthio)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
(S)-3-Amino-5-(methylthio)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-Amino-5-(methylthio)pentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, influencing their activity.
Pathways Involved: It participates in metabolic pathways, affecting the synthesis and degradation of other molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)pentanoic acid: Similar in structure but with a methylamino group instead of a methylthio group.
3-Aminopropyltriethoxysilane: Contains an amino group and a silane backbone, used in surface modification.
Uniqueness
(S)-3-Amino-5-(methylthio)pentanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
(3S)-3-amino-5-methylsulfanylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVNCDVONVDGDV-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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